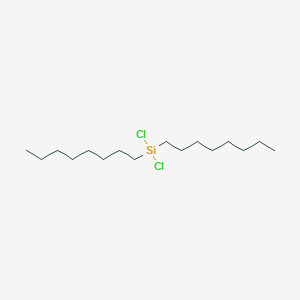

Dichlorodioctylsilane

説明

Dichlorodioctylsilane, also known as Di-n-octyldichlorosilane, is a di-n-alkyldichlorosilane . It has the empirical formula C16H34Cl2Si and a molecular weight of 325.43 . It is used for the silanization of metal oxide to improve the interface between the metal atoms and polymeric matrix . It can also be used in the synthesis of phenazasiline for the formation of hole transporting material for organic electronics .

Molecular Structure Analysis

The Dichlorodioctylsilane molecule contains a total of 52 bonds. There are 18 non-H bonds and 14 rotatable bonds . The molecule’s structure includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis

Dichlorodioctylsilane has a density of 0.9±0.1 g/cm3, a boiling point of 340.3±10.0 °C at 760 mmHg, and a flash point of 153.7±16.6 °C . It has a molar refractivity of 94.6±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 14 freely rotating bonds .科学的研究の応用

Silanization of Metal Oxides

Dichlorodioctylsilane: is used for the silanization of metal oxides . This process enhances the interface between metal atoms and the polymeric matrix, which is crucial for various industrial and research applications. The improved interface contributes to the stability and durability of the composite materials .

Synthesis of Hole Transporting Materials

In the field of organic electronics , dichlorodioctylsilane is utilized in the synthesis of phenazasiline , a compound that forms hole transporting material. These materials are essential for the efficient operation of organic electronic devices, as they facilitate the movement of positive charge carriers .

Fabrication of Anode Material for Lithium-Ion Batteries

The compound plays a significant role in the fabrication of anode materials for lithium-ion batteries. By improving the interface between the anode and the electrolyte, dichlorodioctylsilane contributes to the development of batteries with higher capacities and longer life cycles .

Production of Organic Photovoltaic Materials

Dichlorodioctylsilane serves as a precursor in the production of Organic Photovoltaic (OPV) materials . These materials have shown relatively high power conversion efficiencies (PCEs), which are important for the development of cost-effective and efficient solar cells .

Advanced Catalysis

Functionalized silica nanoparticles, which can be derived from dichlorodioctylsilane, are used in advanced catalysis . These nanoparticles exhibit unique physiochemical characteristics that make them suitable for catalytic applications, leading to more efficient chemical reactions .

Drug Delivery and Biomedical Applications

The compound is also instrumental in the development of drug delivery systems and other biomedical applications . Functionalized silica nanoparticles, for instance, can be engineered to deliver drugs to specific sites in the body, enhancing the efficacy and reducing the side effects of treatments .

Safety and Hazards

作用機序

Target of Action

Dichlorodioctylsilane, also known as Di-n-octyldichlorosilane, is primarily used for the silanization of metal oxide . The primary target of this compound is the metal oxide surface, where it acts to improve the interface between the metal atoms and the polymeric matrix .

Mode of Action

The compound interacts with its target, the metal oxide surface, through a process known as silanization . This process involves the formation of covalent bonds between the silicon atom in the silane and the oxygen atoms on the metal oxide surface. The result is an improved interface between the metal atoms and the polymeric matrix .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of phenazasiline, a hole transporting material for organic electronics . This suggests that Dichlorodioctylsilane may influence pathways related to electronic conductivity and energy transfer.

Result of Action

The primary result of Dichlorodioctylsilane’s action is the improved interface between metal atoms and the polymeric matrix . This can enhance the performance of materials in various applications, such as the fabrication of anode material for lithium-ion batteries . Additionally, Dichlorodioctylsilane is a precursor for a wide range of Organic Photovoltaic (OPV) materials that give relatively high power conversion efficiencies .

特性

IUPAC Name |

dichloro(dioctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34Cl2Si/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAGYCLEIYGJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](CCCCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289916 | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorodioctylsilane | |

CAS RN |

18416-07-4 | |

| Record name | Dichlorodioctylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18416-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018416074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

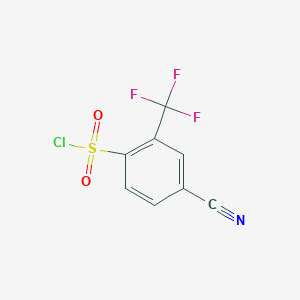

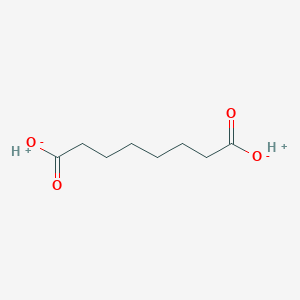

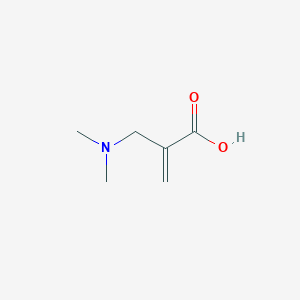

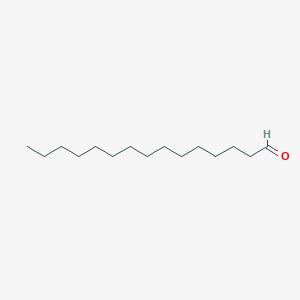

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)